{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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Description
“{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a chemical compound with the molecular formula C16H14N4O2S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C16H14N4O2S . It includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Scientific Research Applications
Synthesis and Physical-Chemical Properties
The synthesis of esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, including derivatives similar to {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, has been explored for their potential biological activities. These compounds have shown to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Their physical and chemical properties have been analyzed, and their acute toxicity has been assessed, demonstrating that they are mostly non-toxic or low-toxic, with LD50 values ranging from 525±51 mg/kg to 2250±200 mg/kg (Salionov, 2015).
Antimicrobial Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. These studies have found that certain derivatives exhibit antimicrobial activity against various microorganisms, although no antifungal activity was observed against yeast-like fungi. Some compounds have also shown an inhibitory effect on mycelial growth and possess antitumor activity towards breast cancer (Demirbas et al., 2004).
Superoxide Scavenging and Anti-inflammatory Properties
A series of compounds including 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, which resemble the structure of this compound, have been synthesized and tested for superoxide scavenging activity. While hydroxy-substituted derivatives were effective as in vitro scavengers of superoxide, they did not demonstrate significant in vivo anti-inflammatory effects (Maxwell et al., 1984).
properties
IUPAC Name |
2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXXGHUKGHRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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